Methyl 4-hydroxyphenylacetate
Overview
Description
Methyl 4-hydroxyphenylacetate is a natural compound and a methyl ester . It results from the formal condensation of the carboxy group of 4-Hydroxyphenylacetic acid with methanol . It has been isolated from Penicillium chrysogenum .
Synthesis Analysis
Methyl 4-hydroxyphenylacetate can be synthesized from methanol and 4-Hydroxyphenylacetic acid . The synthesis involves esterification in methanol with sulfuric acid to produce Methyl 4-hydroxyphenylacetate at a quantitative yield .
Molecular Structure Analysis
The molecular formula of Methyl 4-hydroxyphenylacetate is C9H10O3 . Its molecular weight is 166.17 . The SMILES string representation is COC(=O)Cc1ccc(O)cc1 .
Chemical Reactions Analysis
In the hydroxylation reaction catalyzed by 4HPA3Hs, the oxygenase component is the key part executing the hydroxylation in the presence of the substrate and cofactor FAD .
Physical And Chemical Properties Analysis
Methyl 4-hydroxyphenylacetate is a solid substance . It has a boiling point of 162-163 °C/5 mmHg (lit.) , and a melting point of 55-58 °C (lit.) . Its density is 1.2±0.1 g/cm3 , and its refractive index is 1.539 .
Scientific Research Applications
Application in Virology
The Specific Scientific Field
The application of Methyl 4-hydroxyphenylacetate has been found in the field of Virology .
2. A Comprehensive and Detailed Summary of the Application Methyl 4-hydroxyphenylacetate has been used in research related to the Tobacco Mosaic Virus (TMV) . TMV is a widespread plant pathogen that can cause significant damage to many crops. Researchers have been studying various compounds to find potential inhibitors of TMV.
3. A Detailed Description of the Methods of Application or Experimental Procedures While the exact experimental procedures were not detailed in the source, typically, these types of studies involve introducing the compound (in this case, Methyl 4-hydroxyphenylacetate) to the virus under controlled laboratory conditions. The researchers then monitor the virus’s activity, including its ability to infect host cells and replicate.
4. A Thorough Summary of the Results or Outcomes Obtained The results showed that Methyl 4-hydroxyphenylacetate inhibits the activity of TMV . However, the source did not provide specific quantitative data or statistical analyses related to this outcome.
Application in Organic Synthesis
The Specific Scientific Field
The application of Methyl 4-hydroxyphenylacetate has been found in the field of Organic Synthesis .
2. A Comprehensive and Detailed Summary of the Application Methyl 4-hydroxyphenylacetate is used as a reagent in the synthesis of various organic compounds . It’s often used as a building block in the creation of more complex molecules.
3. A Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application can vary greatly depending on the specific synthesis being performed. However, it typically involves reactions under controlled conditions where Methyl 4-hydroxyphenylacetate is combined with other reagents to form new compounds.
4. A Thorough Summary of the Results or Outcomes Obtained The outcomes of these syntheses are the creation of new organic compounds. The exact results and their significance would depend on the specific compounds being synthesized .
Application in Enzyme Studies
The Specific Scientific Field
The application of Methyl 4-hydroxyphenylacetate has been found in the field of Enzyme Studies .
2. A Comprehensive and Detailed Summary of the Application Methyl 4-hydroxyphenylacetate has been used in studies involving the enzyme 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H). This enzyme is involved in the degradation of aromatic compounds in bacteria .
3. A Detailed Description of the Methods of Application or Experimental Procedures In these studies, Methyl 4-hydroxyphenylacetate is typically introduced to the enzyme under controlled laboratory conditions. The researchers then monitor the enzyme’s activity, including its ability to hydroxylate various phenolic compounds .
4. A Thorough Summary of the Results or Outcomes Obtained The results showed that 4HPA3Hs can hydroxylate various non-natural phenolic compounds, such as phenol, chlorophenol, styrene, and p-nitrophenol . However, the source did not provide specific quantitative data or statistical analyses related to this outcome.
Application in Biocatalysis
The Specific Scientific Field
The application of Methyl 4-hydroxyphenylacetate has been found in the field of Biocatalysis .
2. A Comprehensive and Detailed Summary of the Application Methyl 4-hydroxyphenylacetate is used in the production of catechols, which have important applications in the pharmaceutical, food, cosmetic, and functional material industries . The enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a two-component enzyme system comprising HpaB (monooxygenase) and HpaC (FAD oxidoreductase), demonstrates significant potential for catechol production .
Application in Chemical Research
The Specific Scientific Field
The application of Methyl 4-hydroxyphenylacetate has been found in the field of Chemical Research .
2. A Comprehensive and Detailed Summary of the Application Methyl 4-hydroxyphenylacetate is often used as a reagent in chemical research, particularly in the synthesis of various organic compounds .
Safety And Hazards
Methyl 4-hydroxyphenylacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
properties
IUPAC Name |
methyl 2-(4-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZEDRBLVIUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065725 | |
Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyphenylacetate | |
CAS RN |
14199-15-6 | |
Record name | Methyl (4-hydroxyphenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14199-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 4-hydroxyphenylacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN72UVQ99P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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